

5-TAMRA-DBCO: A Comprehensive Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Tamra-dbcO

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **5-TAMRA-DBCO**, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its core properties, experimental applications, and the underlying chemical principles, offering a valuable resource for professionals in life sciences and drug development.

Core Properties of 5-TAMRA-DBCO

5-TAMRA-DBCO is a bifunctional molecule that incorporates the bright fluorescence of the tetramethylrhodamine (TAMRA) fluorophore and the highly reactive dibenzocyclooctyne (DBCO) moiety. This unique combination enables the straightforward and efficient fluorescent labeling of azide-modified biomolecules through a copper-free click chemistry reaction.

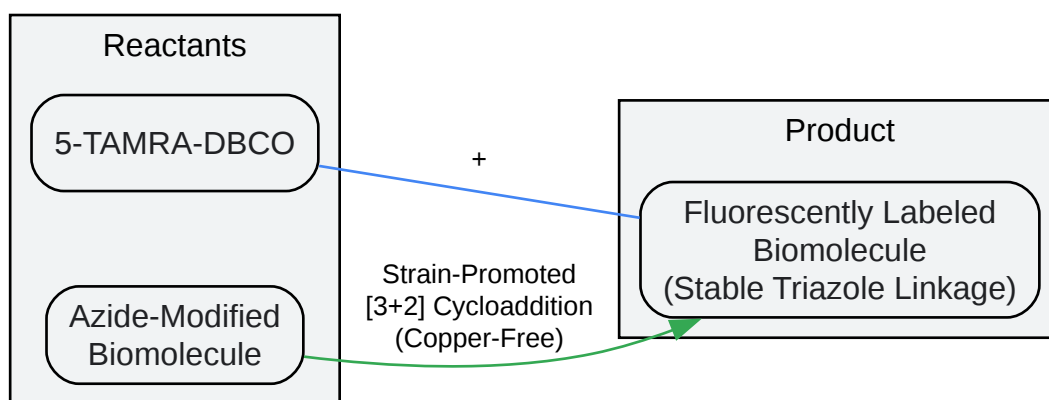
Physicochemical and Spectroscopic Data

The key quantitative parameters of **5-TAMRA-DBCO** and its variants are summarized below, providing a basis for experimental design and comparison with other fluorophores.

Property	5-TAMRA-DBCO	DBCO-PEG4-5-TAMRA	Reference(s)
Molecular Formula	C ₄₆ H ₄₂ N ₄ O ₅	C ₅₄ H ₅₇ N ₅ O ₁₀	[1][2]
Molecular Weight (g/mol)	730.9	936.06	[1][2]
Excitation Maximum (λ _{ex} , nm)	541 - 559	560	[1][2][3]
Emission Maximum (λ _{em} , nm)	567 - 584	565	[1][2][3]
Extinction Coefficient (ε, M ⁻¹ cm ⁻¹)	84,000 - 92,000	92,000	[1][3][4]
Fluorescence Quantum Yield (Φ)	0.1	Not Reported	[1][4]
Solubility	DMSO, DMF	DMSO, DMF, MeOH	[1][2][3]
Storage Conditions	-20°C, protected from light	-20°C, store undissolved	[1][2]

The Chemistry of Labeling: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of **5-TAMRA-DBCO** in bioconjugation stems from the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The DBCO group, a strained cyclooctyne, reacts specifically and efficiently with an azide group to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high selectivity within complex biological systems without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[5]



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Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

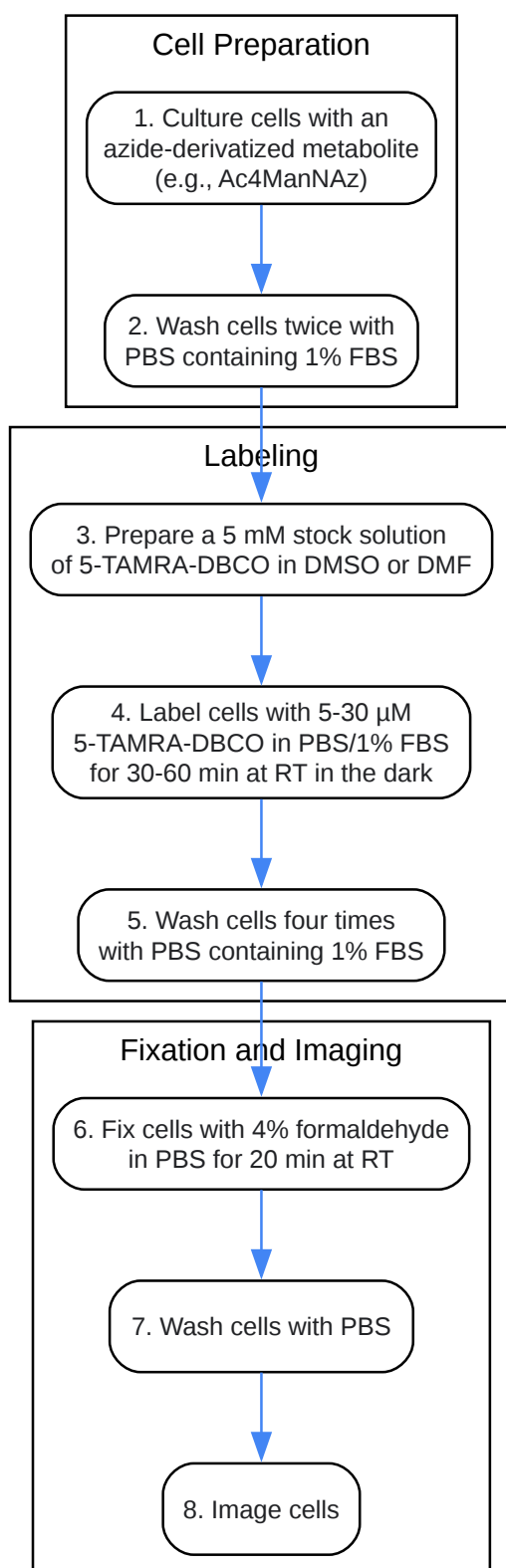
Key Experimental Applications and Protocols

5-TAMRA-DBCO is a versatile tool for a range of applications that require the fluorescent labeling of biomolecules. Detailed protocols for its use in live cell labeling, protein conjugation, and cell lysate analysis are provided below.

Live Cell Labeling of Azide-Modified Biomolecules

This protocol is designed for the fluorescent labeling of live cells that have been metabolically engineered to express azide-containing glycans on their surface.

Experimental Workflow:



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Caption: Workflow for live cell labeling with **5-TAMRA-DBCO**.

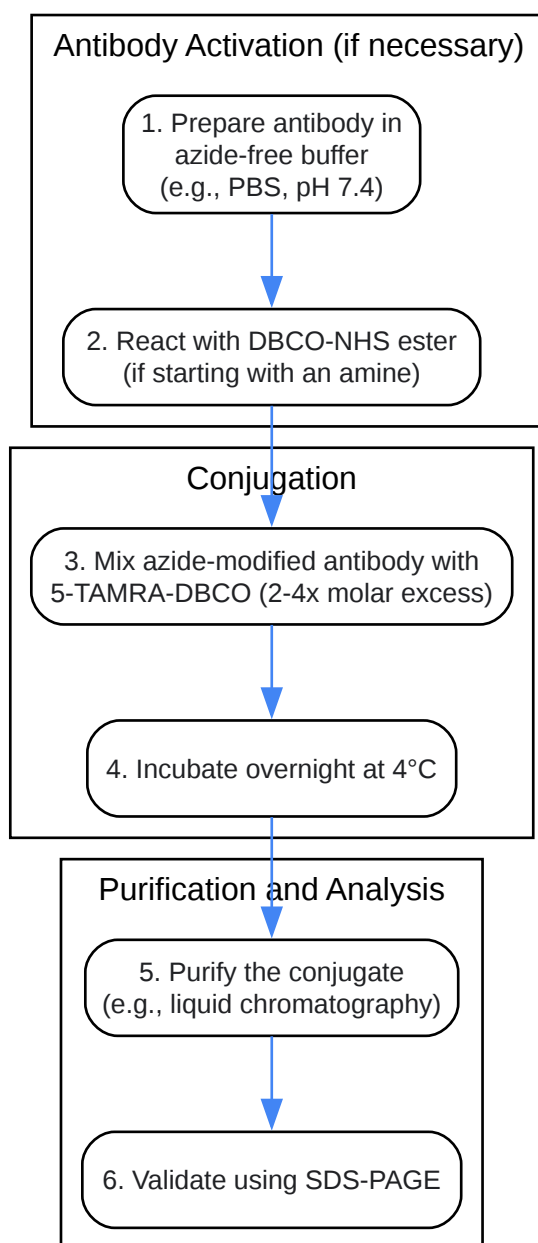
Detailed Protocol:

- **Metabolic Labeling:** Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at 37°C in a 5% CO₂ incubator. This allows for the metabolic incorporation of azide groups onto cell surface glycans.[\[6\]](#)
- **Cell Washing:** Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS).[\[7\]](#)
- **Preparation of **5-TAMRA-DBCO** Stock Solution:** Prepare a 5 mM stock solution of **5-TAMRA-DBCO** in an anhydrous, water-miscible solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[\[7\]](#)
- **Labeling Reaction:** Label the azide-modified cells by incubating them with 5 to 30 µM of **5-TAMRA-DBCO** in D-PBS with 1% FBS for 30-60 minutes at room temperature, protected from light.[\[7\]](#)[\[8\]](#)
- **Post-Labeling Wash:** Wash the cells four times with D-PBS containing 1% FBS to remove any unbound dye.[\[7\]](#)[\[8\]](#)
- **Cell Fixation:** Fix the cells with a 4% formaldehyde solution in D-PBS for 20 minutes at room temperature.[\[7\]](#)[\[8\]](#)
- **Final Wash:** Wash the cells with D-PBS.[\[7\]](#)[\[8\]](#)
- **Imaging:** The cells are now ready for imaging using fluorescence microscopy.

Labeling of Proteins and Antibodies

This protocol outlines the general procedure for conjugating **5-TAMRA-DBCO** to proteins or antibodies that have been functionalized with azide groups.

Experimental Workflow:



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Caption: Workflow for protein and antibody labeling with **5-TAMRA-DBCO**.

Detailed Protocol:

- **Prepare Azide-Modified Antibody:** Ensure the antibody to be labeled contains azide functionalities. If not, the antibody can be chemically modified to introduce azide groups. The

antibody should be in an azide-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
[9][10]

- Prepare **5-TAMRA-DBCO** Solution: Dissolve **5-TAMRA-DBCO** in DMSO or DMF to a concentration of 10 mM.[9]
- Conjugation Reaction: Mix the azide-functionalized antibody with a 2-4 fold molar excess of the **5-TAMRA-DBCO** solution.[9]
- Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[9]
- Purification: Purify the resulting fluorescently labeled antibody conjugate to remove unreacted dye. This can be achieved using techniques such as size exclusion chromatography (e.g., spin desalting columns) or dialysis.[9][11]
- Validation: Validate the final conjugate using SDS-PAGE. The labeled antibody will exhibit a higher molecular weight compared to the unlabeled antibody.[9]

Labeling of Proteins in Cell Lysates

This protocol is suitable for the fluorescent labeling of azide-modified proteins within a complex cell lysate.

Detailed Protocol:

- Cell Lysis: Prepare a lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, containing 1% w/v SDS). Suspend cells in the lysis buffer and heat to 75°C. Sonicate the lysate briefly to shear DNA.
[7]
- Clarification: Centrifuge the cell lysate at 16,000 x g at 4°C for 10 minutes to pellet cell debris. Transfer the supernatant to a new tube.[7]
- Protein Concentration: Determine the protein concentration of the lysate. Aim for a concentration of 1-2 mg/mL.[7]
- Blocking (Optional): To block cysteine thiols, add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes.[7]

- Labeling: Add **5-TAMRA-DBCO** to the cell lysate to a final concentration of 20 μ M. Protect the reaction from light and incubate for 30 minutes at room temperature with mild agitation.
[7][8]
- Quenching (Optional): The reaction can be stopped by adding a stop reagent.[7]
- Analysis: The labeled proteins in the lysate can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning.[7]

Conclusion

5-TAMRA-DBCO is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its bright fluorescence, coupled with the bioorthogonality and efficiency of the copper-free click chemistry reaction, makes it an invaluable tool for a wide range of applications in cell biology, proteomics, and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and scientists seeking to employ **5-TAMRA-DBCO** in their experimental workflows.

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- To cite this document: BenchChem. [5-TAMRA-DBCO: A Comprehensive Technical Guide for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554344#5-tamra-dbc0-for-beginners>]

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